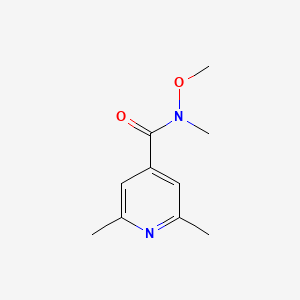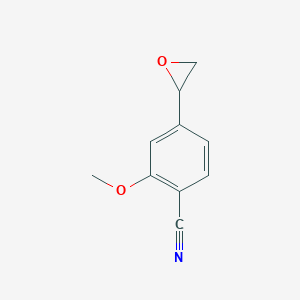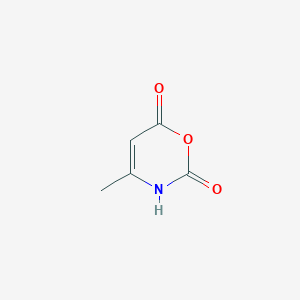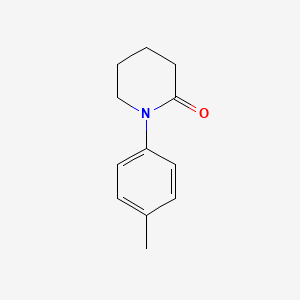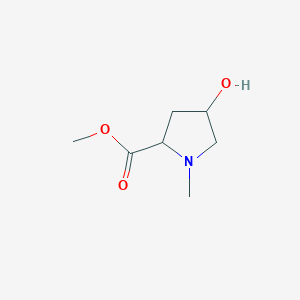
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-2-pyrrolidinecarboxylic acid.
Hydroxylation: The introduction of a hydroxyl group at the 4-position of the pyrrolidine ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
科学的研究の応用
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activity.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.
1-Methyl-2-pyrrolidinecarboxylic acid methyl ester: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
4-Hydroxy-2-pyrrolidinecarboxylic acid methyl ester: Lacks the methyl group on the nitrogen, which may influence its steric and electronic properties.
Uniqueness
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
RJOHENGSJXRMSW-UHFFFAOYSA-N |
正規SMILES |
CN1CC(CC1C(=O)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
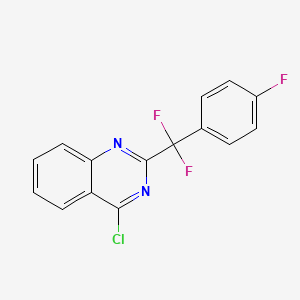
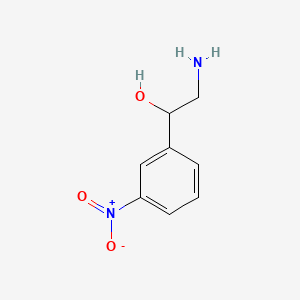
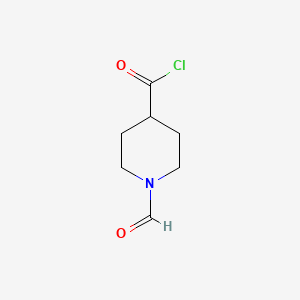
![5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B8805467.png)
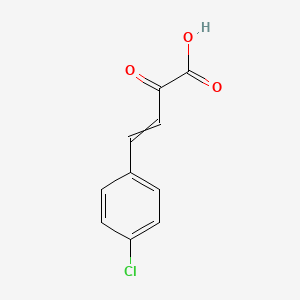
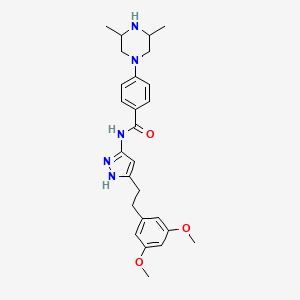
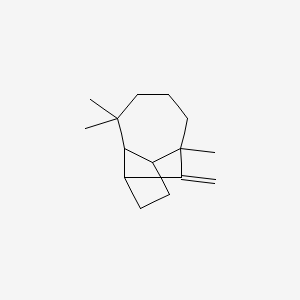
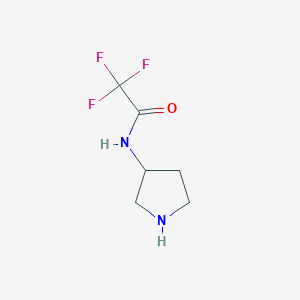
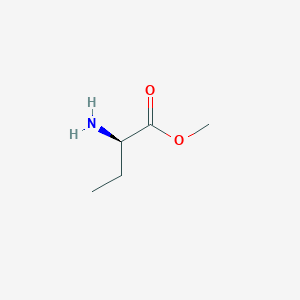
![8-Chloronaphtho[2,1-b]benzofuran](/img/structure/B8805522.png)
